N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[4-(4-ethoxyphenyl)-6-oxo-1,6-dihydropyrimidin-1-yl]acetamide
CAS No.: 1058207-66-1
Cat. No.: VC11931432
Molecular Formula: C24H27N3O5
Molecular Weight: 437.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1058207-66-1 |
|---|---|
| Molecular Formula | C24H27N3O5 |
| Molecular Weight | 437.5 g/mol |
| IUPAC Name | N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[4-(4-ethoxyphenyl)-6-oxopyrimidin-1-yl]acetamide |
| Standard InChI | InChI=1S/C24H27N3O5/c1-4-32-19-8-6-18(7-9-19)20-14-24(29)27(16-26-20)15-23(28)25-12-11-17-5-10-21(30-2)22(13-17)31-3/h5-10,13-14,16H,4,11-12,15H2,1-3H3,(H,25,28) |
| Standard InChI Key | VAJUZZVHPKZWAI-UHFFFAOYSA-N |
| SMILES | CCOC1=CC=C(C=C1)C2=CC(=O)N(C=N2)CC(=O)NCCC3=CC(=C(C=C3)OC)OC |
| Canonical SMILES | CCOC1=CC=C(C=C1)C2=CC(=O)N(C=N2)CC(=O)NCCC3=CC(=C(C=C3)OC)OC |
Introduction
N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[4-(4-ethoxyphenyl)-6-oxo-1,6-dihydropyrimidin-1-yl]acetamide is a complex organic compound characterized by its intricate molecular structure. It features a central acetamide group linked to a 1,6-dihydropyrimidine moiety and a phenethyl group substituted with methoxy groups. This compound is of interest due to its potential biological activities and chemical reactivity.
Synthesis
The synthesis of N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[4-(4-ethoxyphenyl)-6-oxo-1,6-dihydropyrimidin-1-yl]acetamide typically involves several key steps, although detailed protocols are not widely documented in reliable sources. Generally, such compounds are synthesized through reactions involving appropriate precursors, such as substituted pyrimidines and phenethylamines.
Data Table: Comparison of Related Compounds
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Biological Activity |
|---|---|---|---|
| N-[2-(3,4-dimethoxyphenyl)ethyl]-1-(4-ethoxyphenyl)-5-oxo-3-pyrrolidinecarboxamide | C23H28N2O5 | 412.47882 | Not specified |
| N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[4-(4-ethoxyphenyl)-6-oxo-1,6-dihydropyrimidin-1-yl]acetamide | Not explicitly provided | Approximately 437.195 | Potential biological activities |
| N-[2-(3,4-dimethoxyphenyl)ethyl]-N-[1-[3-(4-ethoxyphenyl)-4-oxoquinazolin-2-yl]ethyl]-4-methylbenzamide | C36H37N3O5 | 591.7 | Not specified |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume